Solasonine

Description

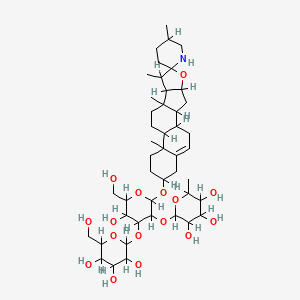

Structure

2D Structure

Properties

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTMYNGDIBTNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19121-58-5 | |

| Record name | Solasonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Solasonine

Cholesterol as a Precursor in Steroidal Glycoalkaloid Biosynthesis

Cholesterol serves as the primary precursor for the biosynthesis of steroidal glycoalkaloids (SGAs), including solasonine (B1682107), in Solanum species. nih.govnih.govmpg.deresearchgate.net While C-24 alkyl phytosterols (B1254722) like sitosterol, stigmasterol, and campesterol (B1663852) are the main sterols in most plants, Solanum plants are known to have relatively high levels of cholesterol. nih.gov Tracer experiments have supported the role of cholesterol as the precursor for SGAs. slu.se The conversion of cholesterol to SGAs is considered a part of secondary metabolism. hapres.comnih.gov

Enzymatic Steps and Glycosylation in this compound Formation

The biosynthesis of this compound from cholesterol involves the formation of the steroidal aglycone solasodine (B1681914), followed by glycosylation. nih.gov The aglycone formation involves a series of modifications to the cholesterol backbone, including oxidation, transamination, and cyclization of the EF-ring. nih.govmdpi.com Specific enzymes are involved in these steps. For instance, GAME7 and GAME8 genes are implicated in the hydroxylation of cholesterol at the C22 and C26 positions, leading to the formation of 22,26-dihydroxycholesterol. hapres.com Subsequent hydroxylations and oxidations at the C16 and C22 positions, catalyzed by enzymes like those encoded by GAME11 and GAME6, contribute to the formation of a furostanol-type aglycone intermediate. hapres.commpg.de Ultimately, these steps lead to the formation of the solasodine aglycone. mpg.denih.gov

Glycosylation, the second main part of SGA biosynthesis, involves the attachment of sugar moieties to the C-3 hydroxyl group of the steroidal aglycone. nih.gov In the case of this compound, L-rhamnose, D-glucose, and D-galactose are linked to solasodine. peerj.com Specifically, this compound is formed when L-rhamnose and D-galactose alongside one D-glucose moiety are linked to the 3-hydroxy position of solasodine. nih.gov UDP-glycosyltransferases (UGTs) are the enzymes that catalyze these glycosylation reactions. pnas.org While the precise sequence of sugar attachment for this compound is complex, studies on related SGAs in potato have identified enzymes like solanidine (B192412) galactosyltransferase (SGT1) and solanidine glucosyltransferase (SGT2) involved in the glycosylation of solanidine. nih.govfrontiersin.org SGT1 specifically reflects the biosynthesis of α-solasonine. researchgate.net

Genetic Regulation of this compound Biosynthesis (e.g., SGT1 gene, GAME genes)

The biosynthesis of this compound is under genetic control, with several genes involved in regulating the pathway. The GLYCOALKALOID METABOLISM (GAME) genes play a significant role in the initial steps of modifying the cholesterol backbone. hapres.commdpi.com These genes are often organized in metabolic gene clusters. plos.org Examples include GAME4, GAME6, GAME7, GAME8, GAME11, and GAME12, which are involved in the conversion of cholesterol to the steroidal aglycone. hapres.com GAME15 has also been identified as a key protein that interacts with other enzymes like GAME6, GAME8, and GAME11 in the early hydroxylation steps of cholesterol, influencing the formation of both steroidal saponins (B1172615) and glycoalkaloids. mpg.dempg.de

Glycosylation is catalyzed by UDP-glycosyltransferases, and the SGT1 gene (Solasodine Galactosyltransferase) is specifically associated with the biosynthesis of this compound. researchgate.net Studies have shown that the expression levels of the SGT1 gene can correlate with the concentration of this compound in different plant tissues and genotypes. nih.govresearchgate.net For example, higher expression of SGT1 was observed in genotypes with higher this compound content. researchgate.net The GAME9 gene, an AP2-type transcription factor, has been reported to regulate the expression of multiple SGA biosynthetic genes, including those involved in this compound production. hapres.compnas.org

Tissue-Specific Accumulation and Developmental Dynamics of this compound in Plants

This compound is generally produced in various parts of Solanum plants, including leaves, roots, fruits, and sprouts. nih.gov The accumulation and storage of this compound can vary depending on the specific tissue and the developmental stage of the plant. nih.gov Studies on eggplant (Solanum melongena) have shown that the highest concentration of this compound can be found in flower buds, followed by leaves, physiologically ripe fruits, young fruits, and mature fruits. nih.gov This suggests a dynamic pattern of this compound accumulation during plant development. nih.gov The synthesis of alkaloids often occurs in specific tissues where the necessary biosynthetic genes are expressed. nih.gov After biosynthesis, this compound may accumulate at the site of synthesis or be transported to other tissues. nih.gov

Here is a table of compound names and their corresponding PubChem CIDs mentioned in the article:

| Compound Name | PubChem CID |

| This compound | 119247 |

| Cholesterol | 5997 |

| Solasodine | 65727 |

| L-rhamnose | 20849066 |

| D-glucose | 5793 |

| D-galactose | 439357 |

Interactive Data Table Example:

Based on the search results regarding this compound content in different eggplant tissues nih.gov, an interactive table could be generated to show the variation.

| Eggplant Genotype | Tissue | This compound Content (µg/g) |

| D1 | Flower buds | 135.63 |

| D1 | Leaf | 113.29 |

| D1 | Physiologically ripe fruit | 74.74 |

| D1 | Young fruit | 61.33 |

| D1 | Mature fruit | 21.55 |

| J10 | Flower buds | 478.81 |

| J10 | Leaf | 249.32 |

| J10 | Physiologically ripe fruit | 185.03 |

| J10 | Young fruit | 160.39 |

| J10 | Mature fruit | 45.55 |

Note: The interactivity of the table (e.g., sorting, filtering) would be a feature of the display environment.

Advanced Methodologies for Solasonine Analysis

Isolation and Purification Techniques from Plant Matrices

The isolation and purification of solasonine (B1682107) from plant materials are crucial steps before quantitative analysis. These techniques aim to extract the glycoalkaloid from the plant matrix and separate it from other co-extracted compounds.

Various solvents and methods are employed for the extraction of this compound from plant matrices. Aqueous low-boiling alcohols, such as ethanol (B145695) and methanol (B129727), are commonly used for the efficient extraction of solasodine (B1681914) glycosides from plant sources. iyte.edu.trgoogle.com However, these extracts often contain significant amounts of other plant materials. google.com

Different extraction methods can be performed, including maturation, reflux, alkalinisation after acidic hydrolysis, or ammonium (B1175870) hydroxide (B78521) precipitation. iyte.edu.tr Methanol is considered an efficient extraction solvent. iyte.edu.tr Acidic aqueous solutions containing acetic acid, nitric acid, or sulfuric acid have also been described for the isolation of this compound. google.com One method involves extracting with 1% acetic acid solution. sci-hub.se Another approach utilizes 80% aqueous ethanol for extraction from powdered plant material. nih.gov Ultrasonic-assisted extraction with ethanol has also been employed. nih.gov

Optimized extraction processes have been developed for specific plant species. For instance, an optimal ethanol extraction process for Solanum nigrum involved using a 10-fold amount of 90% ethanol, performing three extractions, each lasting 3 hours, with this compound yield as the evaluation index. asianpubs.org

Chromatographic methods are widely applied for the purification and separation of glycoalkaloids like this compound, especially given their structural similarities to other compounds in plant extracts. iyte.edu.tr

Column chromatography is a common technique for separation and purification, often utilizing stationary phases such as alumina (B75360) or silica (B1680970). iyte.edu.tr Repeated silica gel column chromatography has been used in the isolation process. asianpubs.org

Solid Phase Extraction (SPE) is another technique used for sample clean-up before analysis. A C18 cartridge can be used to clean up extracts containing this compound. sci-hub.se

Preparative Thin-Layer Chromatography (Prep-TLC) is valuable for purifying small quantities of compounds. silicycle.com It has been used in conjunction with other chromatographic methods like silica gel column chromatography and preparative HPLC for the isolation of this compound. asianpubs.org

pH-Zone-refining centrifugal partition chromatography (CPC) has also been successfully applied for the preparative isolation and purification of steroidal glycoalkaloids, including this compound, directly from crude extracts. cimap.res.innih.gov This method utilized a two-phase solvent system composed of ethyl acetate/butanol/water with triethylamine (B128534) and trifluoroacetic acid as mobile and stationary phase modifiers, respectively. cimap.res.innih.gov Using this method, 1 g of crude extract yielded 72 mg of this compound with 91.6% purity from one fraction, and further purification of another fraction yielded an additional 30 mg of this compound with 91.6% purity. cimap.res.innih.gov

Extraction Methods

Quantitative Analytical Methodologies

Accurate quantification of this compound is essential for various research and quality control purposes. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) is a widely used method for the quantitative analysis of this compound. nih.govscielo.brresearchgate.net Steroidal glycoalkaloids generally absorb at the low wavelength end of the UV spectrum, typically around 200-205 nm. sci-hub.sejyoungpharm.orggreenpharmacy.info

Reversed-Phase HPLC (RP-HPLC) is frequently employed, utilizing C18 columns as the stationary phase. researchgate.netjyoungpharm.orgmdpi.com The mobile phase typically consists of a mixture of water or aqueous buffers and organic solvents such as methanol or acetonitrile. jyoungpharm.orgiyte.edu.tr The pH of the mobile phase is a critical parameter, especially for compounds like solasodine (the aglycone of this compound) which has a basic nitrogen. jyoungpharm.org Using acidic buffers, such as ammonium dihydrogen phosphate (B84403) buffer at pH 2.5, can improve peak shape and separation. iyte.edu.trcore.ac.uk The addition of methanol to the mobile phase can also enhance separation. iyte.edu.trcore.ac.uk

Validated RP-HPLC methods for this compound quantification have demonstrated good linearity, accuracy, and precision. nih.govscielo.br For instance, an HPLC-UV method for this compound and solamargine (B1681910) in skin penetration studies showed linearity from 0.86 to 990.00 µg/mL for this compound with a correlation coefficient (r) of 0.9996. scielo.br Recoveries higher than 88.94% from skin samples and 93.23% from topical formulations were achieved. scielo.br Another validated RP-HPLC-UV method for this compound and solamargine in Solanum lycocarpum showed linearity over a range of 0.77–1000.00 μg/mL with recoveries between 80.92% and 91.71%. nih.gov

Data from a validated RP-HPLC method for solasodine (relevant due to its presence as the aglycone and co-occurrence with this compound) showed linearity from 1 to 25 µg/mL (R² = 0.9966), accuracy between 80% and 102%, a Limit of Detection (LOD) of 0.2 µg/mL, and a Limit of Quantitation (LOQ) of 0.7 µg/mL. jyoungpharm.orgresearchgate.net

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and specific technique for the quantitative determination of this compound, particularly in complex matrices or when high sensitivity is required, such as in pharmacokinetic studies. nih.govnih.govnih.gov

This method offers advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC. nih.govnih.gov UPLC-ESI-MS/MS methods for this compound quantification have been developed and validated, demonstrating excellent linearity, precision, and accuracy. nih.govnih.gov

A validated UPLC-ESI-MS/MS method for the simultaneous quantification of this compound, solamargine, and solasodine in Solanum nigrum showed linearity with r² values ≥ 0.99, precision, and accuracy with recoveries greater than 97%. nih.govnih.gov The method was linear from 5 to 100 ng/mL for this compound. nih.gov

Another UPLC-MS/MS method for this compound in rat plasma demonstrated linearity in the range of 0.1–500 ng/mL (R² > 0.994), a low LOD of 0.1 ng/mL, and a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL. nih.gov Extraction recovery was in the range of 92.4–94.9%. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and cost-effective technique used for the quantitative analysis of this compound, often providing a rational approach for the authentication and quality assessment of herbal materials. nih.govtandfonline.com

HPTLC allows for the separation of multiple samples simultaneously on a single plate. silicycle.com Following chromatographic separation on silica gel plates, visualization is typically performed using a spraying reagent, such as anisaldehyde-sulfuric acid, which reacts with glycoalkaloids to produce colored spots. nih.govtandfonline.comsqu.edu.om Densitometric scanning of the developed plates at a specific wavelength (e.g., 530 nm after derivatization) is used for quantification. tandfonline.comsqu.edu.omresearchgate.net

Validated HPTLC methods for this compound quantification have shown good linearity and reproducibility. nih.govtandfonline.com For example, an HPTLC method for this compound and solamargine in Solanum incanum produced well-separated bands with Rf values of 0.14 and 0.26, respectively, using a mobile phase of chloroform:methanol:5% ammonia (B1221849) (7:3:0.5, v/v/v). tandfonline.comsqu.edu.om The method was linear (r² ≥ 0.9962) in concentrations ranging from 50 to 2000 ng/spot for both compounds. tandfonline.com

Another HPTLC method for this compound, solamargine, and solasodine in Solanum nigrum showed Rf values of 0.11 ± 0.02, 0.22 ± 0.02, and 0.63 ± 0.02, respectively. nih.gov This method was linear from 166 to 1,328 ng/mL for this compound (r² = 0.99). nih.gov

HPTLC methods are considered simple, accurate, sensitive, and reliable for analyzing varying amounts of this compound in plant extracts. nih.gov

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 119247 nih.govnih.gov |

| Solamargine | 6450642 nih.gov |

| Solasodine | 104877 nih.gov |

Data Tables: Examples of Analytical Method Performance

Table 1: Performance Characteristics of a Validated UPLC-ESI-MS/MS Method for this compound, Solamargine, and Solasodine nih.gov

| Parameter | This compound | Solamargine | Solasodine |

| Linearity (ng/mL) | 5 - 100 | 5 - 100 | 5 - 100 |

| r² | ≥ 0.990 | ≥ 0.992 | ≥ 0.994 |

| Recovery (%) | 97.4 – 100.1 | 97.4 – 100.1 | 97.4 – 100.1 |

Table 2: Performance Characteristics of a Validated HPTLC Method for this compound, Solamargine, and Solasodine nih.gov

| Parameter | This compound | Solamargine | Solasodine |

| Linearity (ng/mL) | 166 - 1328 | 166 - 1328 | 166 - 1328 |

| r² | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |

| Recovery (%) | 98.9 – 101.6 | 98.9 – 101.6 | 98.9 – 101.6 |

Table 3: Performance Characteristics of a Validated RP-HPLC-UV Method for this compound and Solamargine in Solanum lycocarpum nih.gov

| Parameter | This compound | Solamargine |

| Linearity (μg/mL) | 0.77 – 1000.00 | 0.77 – 1000.00 |

| Recovery (%) | 80.92 – 91.71 | 80.92 – 91.71 |

Table 4: Performance Characteristics of a Validated UPLC-MS/MS Method for this compound in Rat Plasma nih.gov

| Parameter | This compound |

| Linearity (ng/mL) | 0.1 – 500 |

| R² | > 0.994 |

| LOD (ng/mL) | 0.1 |

| LLOQ (ng/mL) | 0.5 |

| Extraction Recovery (%) | 92.4 – 94.9 |

These advanced analytical methodologies provide reliable and sensitive approaches for the isolation, purification, and quantitative determination of this compound from various plant sources, supporting research and quality control efforts related to this steroidal glycoalkaloid.

Validation Parameters for Analytical Methods (e.g., linearity, recovery, precision)

The validation of analytical methods for this compound ensures their reliability, accuracy, and consistency. Key validation parameters typically assessed include linearity, recovery, and precision. nih.govresearchgate.netscielo.br

Linearity: Linearity demonstrates that the analytical method provides results directly proportional to the concentration of this compound within a defined range. This is typically determined by analyzing a series of solutions with known concentrations of this compound and constructing a calibration curve. A high correlation coefficient (r or R²) close to 1 indicates good linearity. For example, a validated HPLC-UV method for this compound and solamargine analysis showed linearity with a correlation coefficient (r) of 0.9996 within the range of 0.86 to 990.00 µg/mL for this compound. researchgate.netscielo.br Another RP-HPLC method for solasodine (the aglycone of this compound) demonstrated good linearity with an R² of 0.9966 in the range of 1-25 µg/mL. jyoungpharm.org

Recovery: Recovery studies assess the accuracy of the method by determining the efficiency of extracting and detecting this compound from a sample matrix. It is expressed as the percentage of the known amount of analyte added to a sample that is recovered through the analytical procedure. High recovery rates indicate minimal loss of the analyte during sample preparation and analysis. Studies have reported high recoveries for this compound, such as over 88.94% from skin samples and over 93.23% from a topical formulation using a validated HPLC-UV method. researchgate.netscielo.br Recoveries for this compound from plant biomass and extracts have been reported in the range of 80.92–91.71%. nih.govresearchgate.net

Precision: Precision refers to the reproducibility of the analytical method, indicating the agreement between independent test results obtained under stipulated conditions. It is usually evaluated at different levels: repeatability (intra-assay precision, within the same laboratory over a short period) and intermediate precision (inter-assay precision, within the same laboratory over different days or with different analysts). Precision is often expressed as the relative standard deviation (RSD). Validated methods for this compound and related glycoalkaloids have shown good precision, with RSD values typically below 5%. nih.govscite.ai For instance, a method for solasodine showed good repeatability and intermediate precision at various concentration levels. jyoungpharm.org

Analytical methods for this compound are validated according to guidelines from regulatory bodies such as the Brazilian Sanitary Vigilance Agency and the FDA, as well as international standards like those from ICH. scite.ai

Structural Elucidation Approaches (e.g., NMR Spectroscopy, Mass Spectrometry, UV, Infrared)

Structural elucidation of this compound involves the use of various spectroscopic techniques to determine its complete molecular structure.

NMR Spectroscopy (NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are extensively used for this compound. Analysis of the chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides information about the different types of protons and their environments. iyte.edu.trnih.gov ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govpublish.csiro.au Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for assigning signals and establishing connectivity between atoms, confirming the structure of the steroidal aglycone and the attached sugar moieties and their linkages. iyte.edu.trnih.govrsc.orgscielo.brresearchgate.net Comparisons of NMR data with reported values for this compound and its aglycone, solasodine, are crucial for confirmation. iyte.edu.trpublish.csiro.au

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in confirming the molecular formula and identifying structural subunits. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) are commonly used. iyte.edu.trnih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, providing more detailed structural information. nih.goviyte.edu.trnih.gov The molecular weight of this compound is approximately 884.1 g/mol . nih.gov MS/MS data of isolated this compound have been shown to be compatible with those of authentic standards. iyte.edu.tr

UV Spectroscopy (UV): Ultraviolet-Visible spectroscopy can provide information about the presence of chromophores (groups that absorb UV or visible light) in the molecule. Steroidal glycoalkaloids like this compound generally lack strong UV chromophores, and their UV absorption spectra are often simple. scispace.comresearchgate.net However, UV detection is commonly used in conjunction with HPLC for quantifying this compound, typically at lower wavelengths ranging from 200 to 210 nm. nih.govresearchgate.netscielo.brscispace.comresearchgate.netgreenpharmacy.info The UV maximum for solasodine has been reported at 206 nm in methanol. drugfuture.com

Infrared Spectroscopy (IR): Infrared spectroscopy provides information about the functional groups present in the this compound molecule by analyzing the vibrations of chemical bonds. The IR spectrum shows characteristic absorption bands corresponding to different functional groups like hydroxyl (-OH), amine (-NH), and carbon-carbon double bonds (C=C). journals.co.zaijper.org Differences in IR absorption patterns can also be used to distinguish between closely related compounds like this compound and solanine. journals.co.za

These spectroscopic methods, often used in combination, provide comprehensive data for the unambiguous structural elucidation of this compound. researchgate.netox.ac.ukuoa.gr

Chemical Synthesis and Structural Modification of Solasonine and Its Derivatives

Convergent Synthetic Strategies for Solasonine (B1682107)

Efficient synthesis of this compound and its derivatives is challenging due to their complex structures, particularly the (1→2)-linked glycan structures. rsc.org Convergent synthetic strategies aim to assemble the molecule from pre-synthesized fragments, such as the steroidal aglycone and the oligosaccharide moiety. rsc.orgresearchgate.netdntb.gov.ua

One reported convergent synthesis strategy for this compound and its saponin (B1150181) derivative utilizes AuCl₃–tBuCN cooperative catalysis for stereoselective 1,2-trans glycosidation of 2-branched trisaccharide trichloroacetimidate (B1259523) donors with steroidal aglycones. rsc.orgresearchgate.netdntb.gov.uarsc.org This approach avoids the need for neighboring group participation to achieve the desired stereochemistry. rsc.orgrsc.org Key features of this strategy include regioselective benzoylation of specific hydroxyl groups on the galactopyranosyl disaccharide using a "cyanide effect" and a method to prevent orthoester byproduct formation. rsc.orgrsc.org The synthesis involves the construction of the solatriose sugar moiety as the glycosyl donor, utilizing protected monosaccharide building blocks. rsc.org

Another approach to synthesizing solasodine (B1681914), the aglycone of this compound, starts from diosgenin (B1670711) and involves a two-step process. nih.gov This method includes the opening of the F-ring of the spiroketal moiety and the introduction of a protected amino group, followed by deprotection and cyclization to form the solasodine core. nih.gov

Synthesis of Solasodine Glycoside Derivatives

The synthesis of solasodine glycoside derivatives involves attaching various sugar moieties to the solasodine aglycone. jst.go.jpddtjournal.com A common strategy for synthesizing solasodine glycosides is through transglycosylation. jst.go.jpddtjournal.com This involves using glycosyl donors, such as glycosyl bromides prepared from protected monosaccharides, and condensing them with aglycones like solasodine, often catalyzed by substances like silver trifluoromethanesulfonate. researchgate.net

Studies have focused on synthesizing a series of solasodine glycosides with different sugar units to investigate their biological activities. jst.go.jpddtjournal.com For example, derivatives with monosaccharides like rhamnose or open-loop saccharide analogues have been synthesized. ddtjournal.com

Investigation of Structure-Activity Relationships through Chemical Modification

Structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound and its derivatives impact their biological activities. frontiersin.orgnih.gov These studies often involve synthesizing modified analogs and evaluating their effects in biological assays. jst.go.jpddtjournal.comnih.gov

Analysis of SAR suggests that the biological activity of solasodine glycosides is significantly influenced by both the sugar moieties and the substitution on the aglycone. frontiersin.org

Role of Sugar Moieties in Biological Activity

The sugar portion of this compound plays a critical role in its biological activity. frontiersin.orgnih.govmdpi.commakhillpublications.coscirp.org Studies have shown that the presence and nature of the sugar chain are crucial for activities such as cytotoxicity against cancer cells and antiparasitic effects. ddtjournal.commdpi.commakhillpublications.coscirp.org

Research indicates that the number, type, and location of sugar units affect the activity. frontiersin.orgnih.gov Specifically, the presence of an α-L-rhamnopyranose unit, particularly at the C-2 position of the trisaccharide moiety, appears to be important for certain activities, such as anticancer effects. nih.gov The aglycone solasodine alone often exhibits significantly lower activity compared to its glycosides, highlighting the importance of the sugar moieties. mdpi.commakhillpublications.coscirp.org

Studies comparing this compound and solamargine (B1681910), which share the same aglycone (solasodine) but have different trisaccharides (solatriose and chacotriose, respectively), demonstrate the impact of the specific sugar composition on activity. nih.gov For instance, both this compound and solamargine have shown antiparasitic activity, and an equimolar mixture of the two exhibited synergistic potency against Leishmania amazonensis. mdpi.com

Impact of Aglycone Substitution on Activity

While the sugar moiety is crucial, modifications to the aglycone structure can also influence the activity of solasodine derivatives. frontiersin.orgnih.gov Some studies suggest that the variation of the aglycone might not significantly alter cytotoxic activity when the sugar moieties are the same, while others indicate that changes in the aglycone can indeed change the activities of steroidal glycoalkaloids. frontiersin.org

For example, studies comparing this compound (with solasodine aglycone) and α-solanine (with solanidine (B192412) aglycone), which have similar sugar moieties, have shown differences in their ability to differentiate between cancer and normal cells, suggesting the aglycone's contribution to selective activity. makhillpublications.co

Further investigations into the impact of specific substitutions on the solasodine aglycone, such as the presence of hydroxyl groups at certain positions, have also been conducted to better understand their role in biological activity. frontiersin.org

Molecular Mechanisms of Solasonine S Biological Activities in Vitro and in Vivo Preclinical Studies

Antineoplastic and Antiproliferative Mechanisms

Preclinical research, utilizing both in vitro cell culture models and in vivo xenograft models, has explored the molecular mechanisms by which solasonine (B1682107) exerts its antineoplastic and antiproliferative effects. These studies highlight its impact on fundamental processes like programmed cell death and cell cycle progression, as well as its interactions with specific signaling cascades critical for cancer cell survival and growth.

Induction of Apoptosis and Cell Cycle Modulation

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is considered a key mechanism for its anticancer potential wikipedia.orgthieme-connect.com. Studies have demonstrated that this compound can promote apoptosis in gastric cancer cells by elevating the levels of pro-apoptotic proteins such as Bax and Caspase-3, while decreasing the levels of the apoptosis inhibitor protein BCL-2 nih.govfrontiersin.org. In hepatocellular carcinoma cells, the inhibitory effects of this compound were also mediated by the induction of apoptosis through upregulating Bax and downregulating Bcl-2 mRNA expressions nih.gov. This compound can trigger both extrinsic and intrinsic apoptotic pathways, leading to the activation of caspase-8, -9, and -3 in cancer cells thieme-connect.com.

Beyond apoptosis induction, this compound also influences the cell cycle, a tightly regulated process essential for cell division. In acute monocytic leukemia cell lines, this compound inhibited proliferation and induced cell cycle arrest in the G2/M phase frontiersin.orgresearchgate.netnih.gov. Similarly, in human gastric cancer SGC-7901 cells, this compound treatment primarily induced cell cycle arrest at the G2 phase nih.gov. In liver cancer cells (Huh7 and HepG2), this compound induced significant antiproliferative effects attributed to cell cycle arrest at the S-phase aacrjournals.org.

Here is a summary of this compound's effects on apoptosis and cell cycle in different cancer cell lines:

| Cancer Cell Line | Apoptosis Induction | Cell Cycle Modulation | References |

| Gastric Cancer Cells | Upregulates Bax, Caspase-3; Downregulates BCL-2 | Not specified | nih.govfrontiersin.org |

| Hepatocellular Carcinoma | Upregulates Bax mRNA; Downregulates Bcl-2 mRNA | Not specified | nih.gov |

| Acute Monocytic Leukemia | Promotes apoptosis | G2/M phase arrest | frontiersin.orgresearchgate.netnih.gov |

| Gastric Cancer (SGC-7901) | Induces apoptosis via mitochondrial pathway | G2 phase arrest | nih.gov |

| Liver Cancer (Huh7, HepG2) | Induces significant apoptosis | S-phase arrest | aacrjournals.org |

| Bladder Cancer Cells | Induces apoptosis | Not specified | nih.govnih.gov |

| Glioma Cells | Induces apoptosis via cytochrome c and caspase signaling | G1 phase arrest | e-century.usnih.gov |

Regulation of Cellular Signaling Pathways

This compound's antineoplastic effects are also mediated through its interaction with various cellular signaling pathways that are often dysregulated in cancer.

Neuropilin-1 (NRP1) is a transmembrane protein that acts as a co-receptor for various ligands and is involved in processes like angiogenesis and tumor progression abcam.com. Studies have shown that this compound can suppress the expression of NRP1 protein in bladder cancer cells nih.govnih.gov. Mechanistically, molecular docking and simulation analyses suggest that this compound can directly bind to the b1 domain of NRP1 nih.govnih.gov. This binding is hypothesized to prevent the formation of complexes involving NRP1, such as NRP1/VEGFA/VEGFR2 and NRP1/EGFR, on the cell membrane, leading to the inhibition of downstream signaling pathways, including the ERK/MAPK, P38/MAPK, and PI3K/AKT pathways nih.govnih.gov. Intracellularly, this compound may also inhibit the membrane localization of NRP1, promoting its cytoplasmic retention and degradation nih.govnih.gov. The inhibition of these pathways has been experimentally validated in bladder cancer cells following this compound treatment nih.govnih.gov.

The AMPK/FOXO3A axis is a signaling pathway involved in regulating cell proliferation, apoptosis, and cell cycle. Research indicates that this compound can suppress the proliferation of acute monocytic leukemia cells through the activation of the AMPK/FOXO3A axis frontiersin.orgresearchgate.netnih.gov. Analysis of RNA-seq data suggested a correlation between this compound treatment and increased expression of genes in the AMPK/FOXO3A pathway frontiersin.orgresearchgate.netnih.gov. Experimental inhibition of AMPK with compound C was shown to reduce this compound-induced apoptosis and cell cycle arrest, as well as inactivate the AMPK/FOXO3A axis in acute monocytic leukemia cells, highlighting the dependence on this pathway for this compound's effects frontiersin.orgresearchgate.netnih.gov.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers mdpi.com. This compound has been identified as an inhibitor of the Hh pathway activity mdpi.com. Studies suggest that this compound acts on the transcriptional factor Gli, the final effector of the Hh pathway nih.govmdpi.com. This compound has been shown to inhibit Gli-mediated transcriptional activity, even in the presence of Smoothened (Smo) mutants that confer resistance to current Smo inhibitors mdpi.com. This indicates that this compound may offer a potential strategy to combat resistance mechanisms in Hh-driven cancers mdpi.com. This compound significantly inhibited Gli-luciferase activity provoked by ectopic expression of Smo mutants in experimental settings mdpi.com.

Beyond the broader MAPK and PI3K/AKT pathway inhibition linked to NRP1, this compound has also been shown to specifically modulate certain kinase pathways. In glioma cells, this compound was found to suppress the activation (phosphorylation) of the P38/MAPK and JNK/MAPK pathways nih.gove-century.usnih.gov. This inhibition of P38 and JNK MAPKs contributes to this compound's anti-inflammatory and growth inhibitory effects in glioma e-century.usnih.gov. Similarly, in non-small cell lung cancer cells, this compound significantly suppressed p-JNK and p-P38 MAPK peerj.com. The inhibition of the ERK/MAPK and P38/MAPK pathways has also been observed and validated in bladder cancer cells treated with this compound nih.govnih.gov.

Here is a summary of this compound's effects on key signaling pathways:

| Signaling Pathway | Effect of this compound | Cancer Type Studied | References |

| NRP1 | Suppresses protein expression, binds to b1 domain, inhibits membrane localization and promotes degradation | Bladder Cancer | nih.govnih.gov |

| PI3K/AKT | Inhibition of pathway activity downstream of NRP1, also via miR-486-5p/PI3KR1 axis | Bladder Cancer, Gastric Cancer | nih.govnih.gove-century.usamegroups.org |

| ERK/MAPK | Inhibition of pathway activity downstream of NRP1 | Bladder Cancer, Breast Cancer | nih.govnih.govamegroups.orgresearchgate.net |

| P38/MAPK | Inhibition of pathway activity downstream of NRP1 | Bladder Cancer, Glioma, NSCLC | nih.govnih.gove-century.usnih.govpeerj.com |

| AMPK/FOXO3A | Activation of the axis, leading to apoptosis and cell cycle arrest | Acute Monocytic Leukemia | frontiersin.orgresearchgate.netnih.gov |

| Hedgehog (Hh) / Gli | Inhibits pathway activity by acting on Gli, inhibits Gli-mediated transcriptional activity | Various Cancers, MED12-altered Breast Cancer | nih.govmdpi.comshirazu.ac.irnih.govshirazu.ac.ir |

| JNK/MAPK | Inhibition of pathway activation | Glioma, NSCLC | nih.gove-century.usnih.govpeerj.com |

Reciprocal Regulation of microRNAs and long non-coding RNAs (e.g., miR-375-3p/lncRNA CCAT1)

This compound has been shown to influence cancer cell growth through the reciprocal regulation of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). In hepatocellular carcinoma (HCC) cells, this compound treatment increased the expression of miR-375-3p while reducing the levels of lncRNA CCAT1. frontiersin.orgnih.govnih.gov This reciprocal interaction between miR-375-3p and lncRNA CCAT1 contributes to the downregulation of interferon regulatory factor 5 (IRF5) gene expression, mediated by the transcription factor SP1. frontiersin.orgnih.govnih.gov Studies in both HepG2 HCC cells and in an in vivo mouse model have supported this regulatory axis as a novel mechanism underlying the anti-HCC effects of this compound. frontiersin.orgnih.govnih.gov

Another instance of miRNA modulation by this compound is observed in gastric cancer cells, where this compound increases the expression of miR-486-5p. e-century.usnih.gov This upregulation of miR-486-5p is implicated in the growth inhibitory effects of this compound by targeting PIK3R1. e-century.usnih.gov

Induction of Ferroptosis and Disruption of Redox Homeostasis

Ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, is another significant mechanism by which this compound exerts its effects, particularly in cancer cells. researchgate.netfrontiersin.orgnih.gov this compound has been shown to induce ferroptosis in various cancer models, including hepatocellular carcinoma and lung adenocarcinoma. researchgate.netfrontiersin.orgnih.gov This induction is closely linked to the disruption of cellular redox homeostasis. researchgate.netfrontiersin.orgnih.gov

Glutathione (B108866) Peroxidase 4 (GPX4) Modulation

A key player in the prevention of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides. nih.govfrontiersin.org this compound has been found to promote ferroptosis by affecting GPX4. Studies in hepatocellular carcinoma cells have demonstrated that this compound increases lipid ROS levels by suppressing GPX4 and glutathione synthetase (GSS). researchgate.netnih.gov This suppression of GPX4 leads to the destruction of the glutathione redox system, ultimately triggering ferroptosis. researchgate.netnih.gov Inhibition of GPX4, either directly or indirectly, is considered a crucial step in inducing ferroptosis. frontiersin.org

Mitochondrial Oxidative Stress Involvement

Mitochondria play a critical role in cellular redox balance and are significant sites of ROS production. frontiersin.orgnih.gov Research indicates that mitochondrial oxidative stress is involved in this compound-induced ferroptosis. frontiersin.orgnih.govfrontiersin.orgdctabudhabi.ae this compound causes redox imbalance and mitochondrial oxidative stress in lung adenocarcinoma cells, contributing significantly to the occurrence of ferroptosis. frontiersin.orgnih.gov The accumulation of lipid peroxide, Fe²⁺, and ROS are involved in this compound-induced cell death, with failures in antioxidant defense and mitochondrial damage playing a contributing role. frontiersin.orgnih.gov

Gene Expression Modulation in Cancer Models (e.g., SP1, IRF5, Cyclin B1, P-CDK1, p53, p21, Bcl-2, Bax, Bak, Cyclin D1, Cyclin E)

This compound modulates the expression of various genes involved in cell cycle regulation, apoptosis, and transcription in cancer models. As mentioned earlier, this compound represses the expression of transcription factors SP1 and IRF5 in HCC cells. frontiersin.orgnih.govnih.gov

In the context of apoptosis, this compound has been shown to affect the expression of proteins from the Bcl-2 family, which are crucial regulators of programmed cell death. nih.govnih.gov For instance, studies have indicated that this compound can decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax. qeios.comresearchgate.net This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. qeios.comresearchgate.net

While the provided search results specifically mention the modulation of p53, p21, Cyclin B1, P-CDK1, Cyclin D1, and Cyclin E in the context of other compounds or general cancer mechanisms nih.govnih.govsci-hub.semdpi.comresearchgate.net, direct evidence linking this compound to the modulation of all these specific genes in the search results is not consistently available within the provided snippets. However, the broader impact of this compound on cell cycle arrest and apoptosis, as indicated by its effects on proteins like Bcl-2 and Bax, suggests an influence on these regulatory pathways.

Enhancement of Chemosensitivity in Cancer Cells

This compound has demonstrated the ability to enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs. e-century.usnih.gov In gastric cancer cells, this compound treatment significantly increased the chemosensitivity to paclitaxel. e-century.usnih.gov This effect was observed to be more prominent at higher concentrations of this compound. nih.gov This enhancement of chemosensitivity suggests a potential role for this compound in combination therapies to improve the effectiveness of existing cancer treatments. e-century.usnih.gov

Antimicrobial and Antiparasitic Activities

Beyond its effects on cancer cells, this compound also possesses antimicrobial and antiparasitic properties. biomol.comcaymanchem.com

This compound has shown activity against various microorganisms. Extracts containing this compound from Solanum nigrum have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, these extracts were active against bacteria such as Bacillus cereus, Bacillus thuringiensis, Bacillus amyloliquefaciens, Pseudomonas orientalis, and Stenotrophomonas maltophilia. researchgate.net

In terms of antiparasitic activity, this compound has shown efficacy against protozoan parasites. biomol.comcaymanchem.commdpi.com Studies have reported the in vitro leishmanicidal activity of this compound against promastigote forms of Leishmania amazonensis. mdpi.com An equimolar mixture of this compound and solamargine (B1681910) displayed synergistic potency against Leishmania amazonensis. mdpi.com this compound has also shown activity against Schistosoma worms and their intermediate host snails, Biomphalaria alexandrina. mdpi.com Furthermore, it has been shown to decrease the survival of Trypanosoma cruzi strains in a concentration-dependent manner. biomol.comcaymanchem.comtaylorandfrancis.com Topical preparations containing this compound have shown effectiveness in reducing lesion sizes and parasite counts in in vivo models of cutaneous leishmaniasis. mdpi.comresearchgate.netasm.org

Antiparasitic Effects (e.g., on Trypanosoma cruzi)

This compound has demonstrated in vitro cytolytic effects on Trypanosoma cruzi, the parasite responsible for Chagas disease. Studies have investigated its impact on different lifecycle stages of the parasite, specifically epimastigotes (EMs) and bloodstream form trypomastigotes (BSFs). Both lifecycle stages were effectively lysed by this compound, although higher concentrations were typically needed compared to solamargine to achieve similar results. EMs showed greater resistance to cytolysis than BSFs at equal concentrations of this compound. No significant correlation was found between parasite strain and resistance. thegoodscentscompany.comnih.gov

The mechanisms involved in the cytolysis of T. cruzi by this compound appear to be largely independent of rhamnose receptor-specific interactions. Experiments suggest that the unprotonated form of the glycoalkaloid is involved in membrane effects. The nature of the carbohydrate side-chains of steroidal glycosides influences their relative potencies. It is proposed that attrition likely involves less-specific carbohydrate interactions, leading to the formation and intercalation of sterol complexes into the parasite plasma membrane. thegoodscentscompany.comnih.gov

Table 1: In Vitro Cytolytic Effects of this compound on Trypanosoma cruzi Lifecycle Stages thegoodscentscompany.comnih.gov

| Lifecycle Stage | Relative Susceptibility to this compound | Comparison to Solamargine | Proposed Mechanism |

| Epimastigotes (EMs) | More resistant | Required higher concentrations | Membrane effects, sterol complex intercalation thegoodscentscompany.comnih.gov |

| Bloodstream Form Trypomastigotes (BSFs) | More susceptible | Lysed effectively | Membrane effects, sterol complex intercalation thegoodscentscompany.comnih.gov |

Antiviral Properties (e.g., against Herpes simplex, H. zoster, H. genitalis)

While some Solanaceae glycoalkaloids, such as solamargine and a crude extract from Solanum americanum, have shown antiviral properties against herpes viruses, including Herpes simplex virus (HSV), herpes genitalis, and herpes zoster, the specific antiviral activity of this compound against these viruses is not as extensively detailed in the provided search results frontiersin.orgresearchgate.net. One source mentions that this compound was one component of an experimental cancer drug candidate thegoodscentscompany.com. Another indicates that glycoalkaloids might prevent the attachment and penetration of viruses to cells mdpi.com. Further research specifically focusing on this compound's direct antiviral mechanisms against these herpesviruses is needed to provide a comprehensive understanding.

Interactions with Cellular Systems and Biological Processes (Excluding Prohibited Information)

Effects on Specific Gene Expression in Model Organisms (e.g., cyp450 family genes)

This compound has been shown to affect the expression of cyp450 family genes in the livers of male mice. Research indicates that this compound can downregulate the expression of these genes at both transcriptional and post-transcriptional levels. nih.govresearchgate.netnih.gov The cyp450 family of genes plays a critical role in the biotransformation of various compounds, including drugs researchgate.net. Studies have observed that the degree of downregulation of cyp450 genes can be influenced by the genetic background of the mice nih.govnih.gov. More significant downregulation was observed in certain mouse strains compared to others after this compound treatment nih.gov.

Impact on Insect Physiology and Ultrastructure in Bioinsecticidal Research

In the context of bioinsecticidal research, this compound, as a component of Solanum nigrum extract, has been studied for its effects on insect physiology and ultrastructure. In Galleria mellonella larvae, this compound has been shown to alter the level of hemolymph metabolites and the ultrastructure of fat body and midgut cells. Specifically, this compound caused a decrease in cytoplasm electron density in both fat body and midgut cells. nih.govresearchgate.net These findings suggest that this compound can disturb the midgut and fat body in insects nih.govresearchgate.net. In Tenebrio molitor beetles, this compound treatment led to sublethal changes, including malformations of organelles and changes in lipid droplet homogeneity in the fat body tissue mdpi.comsemanticscholar.org.

Table 2: Impact of this compound on Insect Ultrastructure nih.govresearchgate.netmdpi.comsemanticscholar.org

| Insect Species | Tissue Affected | Observed Ultrastructural Changes |

| Galleria mellonella | Fat body | Decrease in cytoplasm electron density nih.govresearchgate.net |

| Galleria mellonella | Midgut | Decrease in cytoplasm electron density nih.govresearchgate.net |

| Tenebrio molitor | Fat body | Malformations of organelles, changes in lipid droplet homogeneity mdpi.comsemanticscholar.org |

| Tenebrio molitor | Midgut | No significant changes in ultrastructure at tested concentrations semanticscholar.org |

Interactions with Cellular Membranes

This compound is known to interact with cellular membranes. This interaction is believed to contribute to some of its biological activities, including its cytolytic effects on Trypanosoma cruzi thegoodscentscompany.comnih.gov. Glycoalkaloids, in general, might disrupt cells by forming complexes with sterols in cellular membranes . Experiments with this compound at different pH levels suggest that the unprotonated form is involved in these membrane effects thegoodscentscompany.com. The interaction with membranes is also implicated in the potential toxicity of steroidal glycoalkaloids, which can lead to membrane disruption mdpi.com.

Future Directions and Research Perspectives in Solasonine Studies

Elucidation of Remaining Biosynthetic Pathway Steps and Novel Enzymes

The biosynthesis of steroidal glycoalkaloids (SGAs) in Solanum species is a complex process that originates from the mevalonate (B85504) pathway, with cholesterol serving as a key precursor. This pathway involves the construction of the aglycone and subsequent glycosylation reactions. While a significant number of glycoalkaloid metabolism (GAME) genes have been identified as being involved in the initial structural modification of the cholesterol backbone through reactions like hydroxylation, transamination, and oxidation, followed by glycosylation, the complete pathway and all the enzymes involved are not yet fully elucidated. mdpi.com

Recent research has identified proteins crucial for controlling the biosynthesis of steroidal glycoalkaloids and saponins (B1172615) in the Solanum genus. For instance, the GAME15 protein has been shown to interact with enzymes like GAME6, GAME8, and GAME11, which are involved in the initial hydroxylation steps of cholesterol, leading to the formation of the furostanol-aglycone. This aglycone represents a key branching point between the synthesis of steroidal saponins and glycoalkaloids. mpg.desciencedaily.com Studies using Solanum nigrum plants with a knocked-out GAME15 gene demonstrated an inability to produce steroidal glycoalkaloids and saponins, highlighting the protein's crucial role. mpg.desciencedaily.com

Future research needs to focus on identifying the remaining enzymes and genes involved in the later stages of solasonine (B1682107) biosynthesis, particularly those responsible for the specific glycosylation pattern that distinguishes this compound from other SGAs like solamargine (B1681910). Understanding these steps at a molecular level will provide insights into the regulation of this compound production in plants and potentially enable metabolic engineering approaches to modulate its levels.

Development of More Efficient and Scalable Synthetic Methodologies

The complex structure of this compound presents challenges for its chemical synthesis. While some synthetic routes have been developed for related glycoalkaloids like solamargine, achieving efficient and scalable synthesis of this compound remains an area of active research. nih.govsciengine.com

Recent efforts have focused on convergent synthesis strategies. One such approach for the synthesis of this compound and its saponin (B1150181) derivative involved a cooperative catalysis strategy using AuCl₃–tBuCN for stereoselective glycosidation. rsc.org This method enabled 1,2-trans stereoselective glycosidation of branched trisaccharide donors with steroidal aglycones. Key features included a "cyanide effect" for regioselective benzoylation and a method to prevent orthoester byproduct formation. rsc.org

Exploration of Novel Biological Targets and Mechanistic Insights

Research over the past decade has revealed a range of potential therapeutic applications for Solanum steroidal glycoalkaloids, including antibiotic, antiviral, and anti-inflammatory effects. mdpi.com A strong emphasis has been placed on discovering their biological targets and the subsequent cellular mechanisms. mdpi.com

This compound and solamargine have shown interesting antiparasitic activities, including against Leishmania amazonensis and L. mexicana. mdpi.com An equimolar mixture of solamargine and this compound demonstrated synergistic potency against Leishmania amazonensis. mdpi.com In bladder cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation, with studies suggesting neuropilin-1 (NRP1) as a potential target. nih.gov Bioinformatics analysis and experimental validation indicated that this compound could suppress NRP1 expression and inhibit downstream signaling pathways like ERK/MAPK, P38/MAPK, and PI3K/AKT. nih.gov

This compound has also been investigated for its antitumor effects, demonstrating the ability to trigger apoptosis in gastric cancer cells through the mitochondrial pathway and enhance the activity of cisplatin. frontiersin.orgresearchgate.net It has also been shown to inhibit cancer cell proliferation and increase sensitivity to chemotherapeutic drugs by targeting miR-486-5p. frontiersin.org Furthermore, this compound has been reported to inhibit the mortalin-p53 interaction, inducing apoptosis in liver cancer cell lines. frontiersin.org In glioma cells, this compound inhibited growth through anti-inflammatory pathways, specifically by suppressing NF-κB and p-p38 and p-JNK MAPKs. e-century.us

Future research should continue to explore novel biological targets of this compound using advanced techniques such as proteomics, metabolomics, and network pharmacology. Further detailed mechanistic studies are needed to fully understand how this compound interacts with its targets at the molecular level and the downstream signaling events that lead to its observed biological effects. This includes investigating its potential to induce ferroptosis and its effects on various cellular pathways involved in cancer progression and other diseases. researchgate.net

Table 1: Potential Biological Targets and Associated Pathways of this compound

| Biological Target/Pathway | Associated Biological Activity | References |

| Neuropilin-1 (NRP1) | Apoptosis induction, Proliferation inhibition (Bladder cancer) | nih.gov |

| ERK/MAPK pathway | Apoptosis induction, Proliferation inhibition (Bladder cancer), Anti-inflammatory (Glioma) | nih.gove-century.us |

| P38/MAPK pathway | Apoptosis induction, Proliferation inhibition (Bladder cancer), Anti-inflammatory (Glioma) | nih.gove-century.us |

| PI3K/AKT pathway | Apoptosis induction, Proliferation inhibition (Bladder cancer) | nih.gov |

| Mitochondrial apoptosis pathway | Apoptosis induction (Gastric cancer) | frontiersin.orgresearchgate.net |

| miR-486-5p | Cancer cell proliferation inhibition, Chemosensitization (Gastric cancer) | frontiersin.org |

| Mortalin-p53 interaction | Apoptosis induction (Liver cancer) | frontiersin.org |

| NF-κB pathway | Anti-inflammatory (Glioma) | e-century.us |

| Gli-mediated transcriptional activity | Inhibition (Hedgehog signaling pathway) | mdpi.com |

| Acetylcholinesterase (ACHE) | Potential target (Non-small cell lung cancer) | nih.gov |

Application in Plant Defense Mechanisms and Crop Enhancement

Steroidal glycoalkaloids, including this compound, are known to play a role in the defense mechanisms of Solanum plants against herbivores and pathogens. mpg.deresearchgate.netdntb.gov.ua They are considered defensive allelochemicals due to their toxicity to many organisms.

Research has demonstrated that this compound can act as an antifeedant against insects like the Oriental leafworm (Spodoptera litura). researchgate.net Studies on Spodoptera litura larvae showed that ingestion of this compound reduced their efficiency to convert food into body substance and decreased their growth rate. researchgate.net Furthermore, foliar application of this compound on eggplant varieties deterred a significant percentage of larvae. researchgate.net

Understanding the precise mechanisms by which this compound contributes to plant defense can inform strategies for crop enhancement. Future research could explore:

The genetic and environmental factors influencing this compound production in different Solanum species and varieties. researchgate.netsqu.edu.om

The synergistic or antagonistic effects of this compound with other plant defense compounds.

The potential for developing crops with naturally enhanced levels of this compound or utilizing this compound-based biopesticides for sustainable pest management. researchgate.net

Investigating the role of this compound in defense against specific pathogens in addition to herbivores.

Further research in these areas could lead to the development of more resilient crops with reduced reliance on synthetic pesticides, contributing to more sustainable agricultural practices.

Table 2: Effect of this compound on Spodoptera litura Larvae

| Parameter | Effect of this compound Ingestion | Reference |

| Efficiency to convert food into body substance | Reduced by 56% | researchgate.net |

| Growth rate | Reduced by 51% | researchgate.net |

| Larval deterrence (foliar application) | >90% | researchgate.net |

Q & A

Q. How can solasonine be accurately identified and quantified in plant extracts?

Methodological Answer: this compound identification and quantification require a combination of analytical techniques. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are standard for separating glycoalkaloids, while tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) provides structural confirmation via fragmentation patterns. For quantification, calibration curves using purified this compound standards are essential. Studies comparing CID (collision-induced dissociation) and IRMPD (infrared multiphoton dissociation) MS/MS have shown complementary fragmentation pathways, improving structural elucidation . Quantitative HPLC analysis in Solanum nigrum extracts, for example, revealed this compound concentrations up to 1.52 g/kg dry weight, validated against reference spectra .

Q. What experimental designs optimize this compound extraction from plant tissues?

Methodological Answer: Extraction efficiency depends on solvent polarity, tissue pretreatment, and environmental factors. Methanol or ethanol-water mixtures (70–80%) are optimal for this compound due to its glycosidic nature. Tissue homogenization and sonication enhance yield, while freeze-drying preserves stability. Experimental controls should include spiked samples to assess recovery rates. For tissue cultures (e.g., Solanum nigrum callus), optimizing growth conditions (light, hormones) can increase this compound production by 3–5× compared to field-grown plants, as shown in HPTLC and HPLC studies .

Q. How do researchers validate the purity of this compound isolates?

Methodological Answer: Purity validation involves orthogonal methods:

- Chromatography: HPLC purity >95% with a single peak at λ=200–210 nm.

- Spectroscopy: Nuclear magnetic resonance (NMR) to confirm absence of solvent/residual impurities.

- Mass spectrometry: High-resolution MS (e.g., FTICR-MS) to verify exact mass (e.g., m/z 884.50079 for this compound) and isotopic patterns .

Advanced Research Questions

Q. How can conflicting data on this compound’s glycoalkaloid concentrations across studies be reconciled?

Methodological Answer: Discrepancies arise from environmental factors (soil, light), plant developmental stage, and extraction protocols. To address this:

- Standardize protocols: Use validated SOPs for extraction and quantification.

- Report metadata: Include growth conditions, harvest time, and storage methods.

- Cross-validate: Compare results across labs using shared reference materials. For example, Solanum nigrum fruit this compound levels varied from 1.52 g/kg (controlled lab conditions) to undetectable in stressed field samples, highlighting environmental sensitivity .

Q. What advanced techniques resolve structural ambiguities in this compound’s glycosidic linkages?

Methodological Answer: Fragmentation studies using CID and IRMPD MS/MS reveal distinct cleavage patterns. CID prioritizes glycosidic bond breaks, while IRMPD detects high-energy fragments (e.g., aglycone ions). Combining these with enzymatic hydrolysis (e.g., β-glucosidase treatment) clarifies sugar sequences. For this compound, IRMPD spectra confirmed a trisaccharide chain (glucose-rhamnose-galactose) attached to solasodine, validated against synthetic analogs .

Q. How should researchers design experiments to study this compound’s bioactivity while minimizing cytotoxicity?

Methodological Answer:

- Dose-response curves: Establish IC50 values in cell lines (e.g., HepG2 for hepatotoxicity).

- Selective assays: Use fluorescence-based assays (e.g., Annexin V/PI staining) to differentiate apoptosis from necrosis.

- Model systems: Prioritize 3D cell cultures or organoids over monolayer cultures to mimic in vivo conditions. Studies in Solanum nigrum callus cultures showed this compound’s antimicrobial activity at non-cytotoxic concentrations (≤50 µg/mL) .

Q. What statistical approaches address variability in this compound biosynthesis studies?

Methodological Answer:

- Multivariate analysis: PCA (principal component analysis) to identify key variables (e.g., nutrient levels, hormones) influencing biosynthesis.

- Bayesian modeling: Quantify uncertainty in concentration measurements due to instrumental noise.

- Replication: Use ≥3 biological replicates per condition. In Solanum tissue cultures, ANOVA revealed significant (p<0.01) differences in this compound yield between callus and regenerated shoots .

Methodological Challenges and Solutions

Q. How to interpret conflicting fragmentation patterns in this compound MS/MS data?

Methodological Answer: Contradictions between CID and IRMPD spectra arise from differing energy deposition. Resolve by:

- Reference libraries: Compare against published spectra (e.g., m/z 884.50079 for this compound).

- Isotopic labeling: Synthesize deuterated analogs to track fragment origins.

- Computational tools: Use software (e.g., Mass Frontier) to simulate and assign fragments .

Q. How to ensure reproducibility in this compound biosynthesis studies?

Methodological Answer:

- Controlled environments: Use growth chambers with fixed light/temperature.

- Documentation: Share raw data (e.g., HPLC chromatograms) in supplementary materials.

- Collaborative trials: Cross-validate results in independent labs. The 3–5× this compound increase in Solanum nigrum callus was replicated across three labs using identical protocols .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.